3-Cyclohexylpyrrolidin-2-one

Overview

Description

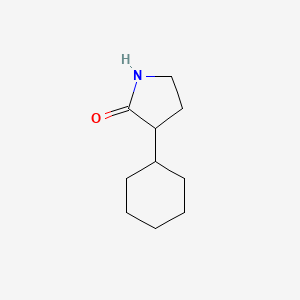

3-Cyclohexylpyrrolidin-2-one is a chemical compound with the molecular formula C10H17NO It is a derivative of pyrrolidin-2-one, featuring a cyclohexyl group attached to the third carbon of the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the amination and cyclization of acyclic precursors can lead to the formation of pyrrolidin-2-ones . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also yield pyrrolidin-2-ones .

Industrial Production Methods: Industrial production of this compound typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters. Non-poisonous and cost-effective oxidants like Oxone, along with additives such as DMAP, are employed to make the process practical and efficient .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction can be facilitated by using oxidants like Oxone.

Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using appropriate reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

3-Cyclohexylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it binds to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The versatility of the pyrrolidin-2-one scaffold allows for various interactions with biological targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Pyrrolidin-2-one: The parent compound, which lacks the cyclohexyl group.

Pyrrolidine-2,5-diones: These compounds have additional functional groups that can alter their reactivity and biological activity.

Prolinol: A derivative with a hydroxyl group, used in different synthetic applications.

Uniqueness: 3-Cyclohexylpyrrolidin-2-one is unique due to the presence of the cyclohexyl group, which enhances its steric and electronic properties. This modification can lead to improved selectivity and potency in biological applications compared to its analogs .

Biological Activity

3-Cyclohexylpyrrolidin-2-one is a cyclic amide that belongs to the class of pyrrolidinones, known for their diverse biological activities and potential therapeutic applications. This article explores the compound's biochemical properties, mechanisms of action, and its implications in scientific research and medicine.

The biological activity of this compound is mediated through various biochemical pathways:

- Enzyme Interaction : The compound interacts with specific enzymes, potentially altering their catalytic efficiency by binding to active sites. This can lead to either inhibition or activation of enzyme activity depending on the context of the interaction.

- Cellular Signaling : It modulates cellular responses by influencing signaling pathways and gene expression. Changes in these pathways can affect cell proliferation, differentiation, and apoptosis.

Interaction with Enzymes

This compound has been shown to interact with enzymes involved in metabolic pathways. For instance, it may inhibit enzymes responsible for synthesizing or degrading key metabolites, thus impacting metabolic balance.

Cellular Effects

The compound's effects on cellular processes include:

- Gene Expression Modulation : It can activate or inhibit transcription factors, leading to changes in gene expression profiles.

- Metabolic Activity Alteration : By influencing metabolic pathways, it can affect the levels of specific metabolites within cells.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its stability and degradation are crucial for its long-term efficacy in biological systems. Laboratory studies suggest that while the compound remains stable under certain conditions, it may degrade over time, affecting its biological activity.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal effects on cellular function.

- High Doses : Significant alterations in cellular processes and potential toxicity, including cellular damage and disruption of physiological functions.

Research Applications

This compound has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a versatile synthon in organic synthesis due to its rich reactivity. |

| Biology | Valuable in developing pharmaceuticals due to its structural motif found in biologically active molecules. |

| Medicine | Explored for therapeutic applications targeting oxidative stress-related disorders, anticancer, and antimicrobial activities. |

| Industry | Employed in synthesizing drugs, dyes, pigments, and other fine chemicals. |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Activity : Research has indicated potential anticancer properties linked to derivatives of pyrrolidinones, suggesting that modifications to the core structure could enhance efficacy against cancer cells .

- Oxidative Stress Disorders : The compound is being investigated as a lead candidate for developing drugs targeting oxidative stress-related conditions due to its ability to modulate key metabolic pathways.

- Pharmacological Exploration : Ongoing studies are assessing the safety and efficacy of this compound derivatives in preclinical models to establish their therapeutic potential.

Properties

IUPAC Name |

3-cyclohexylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMIHOJVLPTIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727446 | |

| Record name | 3-Cyclohexylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911721-88-5 | |

| Record name | 3-Cyclohexylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.